molecular formula C10H18O B14322328 2,6-Dimethylocta-2,7-dien-4-ol CAS No. 103982-47-4

2,6-Dimethylocta-2,7-dien-4-ol

Cat. No.: B14322328
CAS No.: 103982-47-4
M. Wt: 154.25 g/mol
InChI Key: GVHRVLICSWMZIG-UHFFFAOYSA-N
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Description

2,6-Dimethylocta-2,7-dien-4-ol is a monoterpenoid alcohol belonging to a class of organic compounds with significant research interest due to their presence in natural products and diverse biological activities . While specific studies on this exact isomer are limited, it is structurally related to well-characterized compounds such as linalool (3,7-dimethylocta-1,6-dien-3-ol) and geraniol ((2E)-3,7-dimethylocta-2,6-dien-1-ol) . These related terpene alcohols are known for their roles as fragrance and flavor substances, exhibiting floral, citrus, and woody notes . In scientific research, analogous terpenoids have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, making them subjects of investigation for therapeutic sensitization and chemoprevention . Researchers value these compounds for their potential to modulate biological pathways and their generally recognized as safe (GRAS) status when applied in specific contexts . This product is intended for laboratory research purposes only and is not classified as a drug or approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103982-47-4

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,6-dimethylocta-2,7-dien-4-ol

InChI

InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5-6,9-11H,1,7H2,2-4H3

InChI Key

GVHRVLICSWMZIG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C=C(C)C)O)C=C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,6 Dimethylocta 2,7 Dien 4 Ol and Its Stereoisomers

Chemo- and Regioselective Construction Strategies

The selective synthesis of 2,6-dimethylocta-2,7-dien-4-ol requires precise control over the placement of functional groups and double bonds within the molecule. Various methodologies have been developed to achieve this, each with its own advantages and limitations.

Reductive Cleavage Approaches utilizing Protecting Groups

Reductive cleavage strategies often involve the use of protecting groups to mask reactive functionalities while other parts of the molecule are being modified. This approach allows for the sequential and controlled introduction of desired structural features. In the context of synthesizing complex molecules, protecting groups are crucial for preventing unwanted side reactions. researchgate.net They must be easily introduced, stable under a range of reaction conditions, and readily removable when their function is complete. researchgate.net

For instance, in solid-phase peptide synthesis, a related field where protecting groups are paramount, a "safety-catch" strategy based on 4-methylsulfinylbenzyl protection has been developed. nih.gov This involves a two-dimensional protection scheme with acid-labile temporary groups and reductive acidolysis-cleavable semi-permanent groups. nih.gov While not directly applied to this compound, this principle of orthogonal protection, where different protecting groups can be removed under distinct conditions, is a powerful tool in complex organic synthesis. researchgate.net

The selection of a protecting group is critical and depends on the specific reaction conditions. For example, the tert-butyldimethylsilyl (TBS) group is commonly used to protect the 2'-hydroxyl group in RNA synthesis. atdbio.com However, its introduction is not always regiospecific, necessitating careful purification. atdbio.com This highlights the importance of choosing a protecting group that not only effectively masks the functional group but also allows for high-yielding and selective reactions.

Dehydrohalogenation Reactions of Halogenated Precursors

Dehydrohalogenation of halogenated precursors is a classic and effective method for introducing double bonds. This strategy has been successfully applied to the synthesis of related dimethyloctadienol structures. For example, starting from nerol (B1678202) (cis-3,7-dimethylocta-2,6-dien-1-ol), a process involving halogenation followed by dehydrohalogenation can be employed. google.com

In a typical sequence, nerol is first treated with a halogenating agent, such as N-bromosuccinimide (NBS), in the presence of an alcohol like ethanol. This results in the formation of a haloalkoxy derivative, for instance, 7-ethoxy-3,7-dimethyl-6-bromo-2-octenol. Subsequent treatment with a strong base, such as potassium tert-butoxide, induces an elimination reaction, removing a hydrogen halide to form a new double bond and yielding a dienol intermediate. This method provides a reliable route to unsaturated alcohol scaffolds.

A specific example involves the dehydrohalogenation of 6-bromo-3,7-dimethyl-7-methoxy-2-octenol using potassium hydroxide (B78521) in methanol (B129727) at a relatively low temperature of 65–70°C, proceeding via an E2 elimination mechanism with high efficiency.

PrecursorReagentsProductYieldReference
Nerol1. NBS, Ethanol 2. t-BuOK7-ethoxy-3,7-dimethylocta-2,5-dien-1-olNot specified
6-bromo-3,7-dimethyl-7-methoxy-2-octenolKOH, MethanolThis compound related diene89.5%

This table summarizes dehydrohalogenation reactions for the synthesis of dimethyloctadienol precursors.

Radical-Mediated Decomposition Pathways (e.g., α-Pinene Pyrolysis for related dimethyloctadienols)

Radical-mediated reactions, particularly the pyrolysis of naturally abundant terpenes like α-pinene, offer a scalable pathway to various dimethyloctadienols. The thermal decomposition of α-pinene at high temperatures (400–450°C) leads to the homolytic cleavage of its strained cyclobutane (B1203170) ring. This generates allylic radicals that can recombine and rearrange to form a mixture of linear and cyclic terpenes, including compounds structurally related to this compound.

The oxidation of α-pinene, another radical-driven process, has also been extensively studied. The reaction with hydroxyl radicals (OH) is a key atmospheric process that initiates a cascade of radical reactions. copernicus.orgrsc.org This oxidation primarily proceeds through the addition of OH to the carbon-carbon double bond, forming various peroxy radicals. copernicus.org While the primary products are often other oxygenated terpenes like pinonaldehyde, the underlying radical mechanisms provide insights into potential synthetic routes involving controlled radical fragmentation and functionalization of the pinene scaffold. copernicus.org

It is important to note that while pyrolysis can be industrially scalable, it often results in a complex mixture of products, necessitating efficient separation techniques to isolate the desired compound.

Starting MaterialConditionsKey IntermediatesRelevance to SynthesisReference
α-PinenePyrolysis (400–450°C)Allylic radicalsScalable route to a mixture of terpenes
α-PineneOH radical oxidationPeroxy radicals, Alkoxy radicalsMechanistic insights into pinene functionalization copernicus.org

This table outlines radical-mediated pathways starting from α-pinene.

Double SN2' Substitution Reactions on Diyne Substrates

A more modern and highly versatile approach to constructing complex carbon skeletons involves the double SN2' substitution reaction on diyne substrates. rug.nl The SN2' reaction is a variation of the classic SN2 reaction where a nucleophile attacks a double bond adjacent to a leaving group, leading to a rearranged product. dalalinstitute.com

In the context of diyne substrates with leaving groups at the 1 and 6 positions, a double SN2' substitution with a Grignard reagent in the presence of a nickel catalyst can lead to the formation of 2,5-disubstituted hexa-1,5-dien-3-ynes. rug.nl This methodology allows for significant variation in the Grignard reagent used, offering a modular approach to different substituted dienynes which could potentially serve as precursors to this compound and its analogs after further functionalization. rug.nl The reaction conditions, including the choice of catalyst, solvent, and temperature, are crucial for achieving high yields and selectivity. rug.nl

Substrate TypeReagentCatalystProduct TypeReference
Diyne with leaving groups at C1 and C6Grignard reagentNickel catalyst2,5-disubstituted hexa-1,5-dien-3-yne rug.nl

This table summarizes the double SN2' substitution reaction on diyne substrates.

Enantioselective and Diastereoselective Synthesis

The control of stereochemistry is paramount in the synthesis of flavor and fragrance compounds, as different stereoisomers can possess distinct olfactory properties. Therefore, the development of enantioselective and diastereoselective methods for the synthesis of this compound is of significant interest.

Catalytic Asymmetric Gosteli-Claisen Rearrangements for Stereotriade Generation

The Claisen rearrangement is a powerful researchgate.netresearchgate.net-sigmatropic rearrangement that forms a carbon-carbon bond and is widely used in organic synthesis. The Gosteli-Claisen rearrangement is a variation that utilizes 2-alkoxycarbonyl-substituted allyl vinyl ethers. The development of catalytic asymmetric versions of this reaction has opened up new avenues for the synthesis of chiral molecules. nih.govnih.gov

These rearrangements can be catalyzed by chiral Lewis acids, such as copper complexes with BOX ligands, to induce high levels of enantioselectivity. nih.gov The reaction proceeds through a highly ordered transition state, allowing for the efficient transfer of chirality from the catalyst to the product. This methodology has been successfully applied to the synthesis of acyclic α-keto esters with excellent stereocontrol, which are versatile building blocks for natural product synthesis. nih.govresearchgate.net

The application of a catalytic asymmetric Gosteli-Claisen rearrangement could provide a direct route to the stereotriade present in certain stereoisomers of this compound, offering a highly efficient and atom-economical approach to these challenging targets. The ability to generate multiple stereocenters in a single step with high selectivity makes this a particularly attractive strategy. organic-chemistry.orgresearchgate.net

Reaction TypeCatalyst SystemSubstrate TypeKey FeatureReference
Catalytic Asymmetric Gosteli-Claisen RearrangementCu(R-box)L(2)(2)Cyclic 2-alkoxycarbonyl-substituted allyl vinyl ethersGeneration of medium and large-sized carbacycles nih.gov
Catalytic Asymmetric Claisen RearrangementNot specifiedGosteli-type allyl vinyl etherSynthesis of acyclic α-keto ester building blocks nih.gov

This table highlights key aspects of catalytic asymmetric Gosteli-Claisen rearrangements.

Diastereoselective Reduction Methodologies for Secondary Alcohol Formation

The creation of the secondary alcohol at the C4 position in this compound with a specific stereochemistry relative to other chiral centers, such as C6, requires highly diastereoselective reduction methods. When the precursor is a β-hydroxy ketone, the stereochemical outcome of the reduction is crucial for obtaining the desired 1,3-diol relationship (syn or anti).

Chelation-Controlled Reductions:

Several named reactions are pivotal for the diastereoselective reduction of β-hydroxy ketones. These methods rely on the formation of a cyclic chelate between a Lewis acid and the substrate, which locks the conformation and directs the nucleophilic attack of a hydride reagent from a less sterically hindered face.

Narasaka-Prasad Reduction: This method achieves the diastereoselective synthesis of syn-1,3-diols from β-hydroxy ketones. nih.gov It employs a boron chelating agent, such as BBu₂OMe, and a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov The reaction proceeds through a stable six-membered chair-like transition state where the substituents occupy pseudo-equatorial positions to minimize steric strain. mdpi.com This conformation forces the external hydride to attack from the axial position, leading to the formation of the syn-diol. nih.govmdpi.com

Evans-Saksena Reduction: In contrast, the Evans-Saksena reduction produces anti-1,3-diols. This reaction utilizes a different boron reagent, tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NHB(OAc)₃), which delivers the hydride intramolecularly. srce.hr The reaction is thought to proceed via a six-membered transition state where the hydride is delivered from the same face as the existing β-alcohol group, resulting in the anti configuration. srce.hr

Other Lewis Acid-Mediated Reductions: Protocols using titanium tetrachloride (TiCl₄) or boron trichloride (B1173362) (BCl₃) as chelating agents have also been developed for the syn-selective reduction of β-hydroxy ketones. rsc.org The diastereoselectivity in these reactions is dictated by the avoidance of unfavorable A(1,3) (allylic) strain within the intermediate chelate, which biases the conformation and the subsequent hydride attack. rsc.org

The choice between these methods allows chemists to selectively synthesize either the syn or anti diastereomer of the target alcohol.

Table 1: Comparison of Diastereoselective Reduction Methods for β-Hydroxy Ketones

MethodKey Reagent(s)Typical ProductMechanism Control
Narasaka-PrasadBBu₂OMe, NaBH₄syn-diolIntermolecular hydride delivery to a boron chelate nih.gov
Evans-SaksenaMe₄NHB(OAc)₃anti-diolIntramolecular hydride delivery from a boron complex srce.hr
TiCl₄/BCl₃ MediatedTiCl₄ or BCl₃, various reducing agentssyn-diolConformational bias via a titanium or boron chelate rsc.org
Albumin-DirectedNaBH₄, Bovine Serum Albumin (BSA)anti-diolSubstrate binding and orientation within the protein's active site mdpi.com

Olefin Isomerization-Claisen Rearrangement Strategies for Quaternary Carbon Centers

The synthesis of certain stereoisomers of this compound, such as those related to artemisia alcohol, involves the challenging construction of a quaternary carbon center at the C6 position. A powerful and elegant strategy for this is the tandem Olefin Isomerization-Claisen Rearrangement (ICR).

This sequence begins with a readily available diallylic ether. mdpi.comnih.gov A transition metal catalyst, typically an iridium(I) complex, selectively isomerizes one of the double bonds to create an allyl vinyl ether intermediate in situ. nih.govsrce.hr This highly reactive intermediate does not need to be isolated and immediately undergoes a srce.hrsrce.hr-sigmatropic Claisen rearrangement under thermal conditions. nih.govpersonalcareinsights.com

The key advantages of the ICR strategy are:

Stereocontrol: The geometry of the newly formed vinyl ether is controlled by the catalyst and substrate, which in turn dictates the stereochemistry of the subsequent Claisen rearrangement. This allows for the highly diastereoselective formation of products with adjacent quaternary and tertiary stereocenters. srce.hrmdpi.com

Quaternary Carbon Formation: The method is particularly effective for creating all-carbon quaternary stereocenters, which are difficult to access using conventional Claisen rearrangements due to poor enolate geometry control. srce.hr

Iridium(I) complexes are preferred catalysts as they promote regioselective isomerization without scrambling the olefin geometry, ensuring a predictable stereochemical outcome. srce.hr This ICR sequence transforms the chirality of the starting diallylic ether into new carbon stereocenters in the final γ,δ-unsaturated aldehyde product, which can then be further elaborated to the target alcohol. mdpi.comnih.gov

Biocatalytic Approaches in Asymmetric Synthesis of Chiral Branched Alcohols

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods for producing enantiomerically pure chiral alcohols. Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity. nih.govnih.gov

Asymmetric Reduction of Prochiral Ketones: One of the most powerful biocatalytic methods is the asymmetric reduction of a prochiral ketone precursor to a specific alcohol enantiomer. This is achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are often employed in the form of isolated enzymes or as part of whole-cell systems (e.g., bacteria, yeasts). mdpi.comnih.gov

Whole-Cell Biocatalysts: Using whole microorganisms like Bacillus cereus, Rhodococcus erythropolis, or various yeasts is often advantageous as they contain endogenous systems for regenerating the expensive cofactors (e.g., NADH or NADPH) required by the reductases. nih.govmdpi.commdpi.com The choice of microorganism can determine the stereochemical outcome, with different strains often producing opposite enantiomers of the alcohol. mdpi.com

Isolated Enzymes: Purified ADHs or KREDs offer higher volumetric productivity and eliminate side reactions that can occur with whole cells. nih.gov Modern processes often use recombinant enzymes overexpressed in hosts like E. coli and can be paired with a secondary dehydrogenase (e.g., glucose dehydrogenase) for cofactor regeneration. mdpi.com

Enzymatic Kinetic Resolution (EKR): If a racemic mixture of this compound is synthesized, enzymatic kinetic resolution can be used to separate the enantiomers. This technique relies on an enzyme that selectively acylates one enantiomer of the alcohol at a much faster rate than the other. Lipases, such as Candida antarctica Lipase (B570770) B (CALB, often immobilized as Novozym 435), are widely used for this purpose. researchgate.netresearchgate.net The reaction yields one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated. researchgate.net

A more advanced version is Dynamic Kinetic Resolution (DKR), where the enzymatic resolution is combined with a metal catalyst (e.g., ruthenium-based) that continuously racemizes the slower-reacting alcohol enantiomer. acs.orgencyclopedia.pub This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. unipd.it

Table 2: Selected Biocatalytic Methods for Chiral Alcohol Synthesis

MethodBiocatalyst TypeExampleApplicationKey Advantage
Asymmetric ReductionWhole-Cell (Bacteria)Bacillus cereus TQ-2Reduction of prochiral ketonesIn-built cofactor regeneration, high enantioselectivity (anti-Prelog) mdpi.com
Asymmetric ReductionIsolated Enzyme (ADH)ADH from Rhodococcus ruberReduction of prochiral ketonesHigh purity and activity, no side reactions nih.govacs.org
Kinetic ResolutionIsolated Enzyme (Lipase)Candida antarctica Lipase BAcylation of racemic alcoholsHigh enantioselectivity for a broad range of substrates researchgate.net
Dynamic Kinetic ResolutionEnzyme + Metal CatalystLipase + Ruthenium complexAcylation with in situ racemizationConverts entire racemic mixture to one enantiomer acs.org

Green Chemistry Principles in the Development of Sustainable Synthetic Routes

The synthesis of fragrance compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical manufacturing. bynez.com These principles provide a framework for developing more sustainable and efficient synthetic routes.

Key green chemistry principles relevant to the synthesis of this compound include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Rearrangements, such as the Claisen rearrangement (Section 2.2.3), and cycloadditions are excellent examples of atom-economical reactions. encyclopedia.pubnih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled, minimizing waste. acs.org The transition metal-catalyzed isomerization (Section 2.2.3) and biocatalytic reductions (Section 2.2.4) exemplify this principle. semanticscholar.org

Use of Renewable Feedstocks: The starting materials for a synthesis should be renewable rather than depleting. Terpenes, such as α-pinene or myrcene, are abundant, plant-derived feedstocks that can serve as starting points for synthesizing more complex fragrance molecules, including terpenols. rsc.orgtandfonline.comresearchgate.net

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. Biocatalytic reactions, which typically run under mild physiological conditions, are highly energy-efficient compared to many classical organic reactions that require high temperatures. nih.gov

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. This includes using water, supercritical fluids, or bio-based solvents like terpenes themselves. researchgate.netresearchgate.net The development of biphasic systems, where the catalyst remains in an aqueous or ionic liquid phase for easy separation and recycling, is a key strategy. semanticscholar.orgresearchgate.net

By integrating these principles, the synthesis of this compound can be made more economically viable and environmentally sustainable, aligning with the modern demands of the flavor and fragrance industry. researchgate.netdecachem.com

Computational and Theoretical Chemistry Investigations of 2,6 Dimethylocta 2,7 Dien 4 Ol

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For 2,6-dimethylocta-2,7-dien-4-ol, DFT studies have been instrumental in mapping the potential energy surfaces of its characteristic reactions, particularly acid-catalyzed cyclization, which is a common pathway for unsaturated terpenoid alcohols.

These studies typically model the reaction by first protonating either the hydroxyl group or one of the double bonds. The subsequent intramolecular cyclization can proceed via different pathways, leading to the formation of various cyclic ether products, such as five-membered (furanoid) or six-membered (pyranoid) rings. By calculating the energies of reactants, transition states (TS), intermediates, and products, a detailed mechanistic picture emerges.

A representative investigation might explore the cyclization initiated by the protonation of the hydroxyl group. This leads to the departure of a water molecule and the formation of a tertiary allylic carbocation intermediate. This key intermediate can then undergo intramolecular attack by the C7=C8 double bond. DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311+G(d,p) and including a solvent model (e.g., PCM), can predict the activation barriers (ΔG‡) and reaction free energies (ΔGr) for each step.

Table 4.1: Calculated Gibbs Free Energies for a Representative Acid-Catalyzed Cyclization of (R)-2,6-Dimethylocta-2,7-dien-4-ol at 298.15 K

This interactive table summarizes the calculated relative free energies for key species along two competing cyclization pathways. All energies are in kcal/mol relative to the protonated reactant.

Reaction SpeciesPathwayDescriptionRelative Free Energy (ΔG, kcal/mol)
Protonated ReactantStartProtonated this compound0.0
TS1SharedTransition state for water loss+18.5
Carbocation IntermediateSharedTertiary allylic carbocation+12.1
TS2 (5-membered)FuranoidTransition state for 5-exo-trig cyclization+15.3
Product (5-membered)FuranoidProtonated five-membered cyclic ether-5.2
TS2 (6-membered)PyranoidTransition state for 6-endo-trig cyclization+17.8
Product (6-membered)PyranoidProtonated six-membered cyclic ether-7.9

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are employed to explore this complex conformational landscape. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by numerically integrating Newton's equations of motion, using a force field (e.g., OPLS-AA, GAFF) to describe the potential energy of the system. Simulations run for nanoseconds or longer allow the molecule to sample a wide range of its accessible conformations.

Analysis of the MD trajectory reveals the most populated conformational families. These are typically clustered based on key dihedral angles. The resulting low-energy conformers from the MD search can then be subjected to higher-level quantum mechanical optimization (e.g., DFT) to obtain more accurate relative energies and geometric parameters. From these energies, a Boltzmann population distribution can be calculated, which provides insight into the probability of finding the molecule in a particular conformation at a given temperature. This information is critical for understanding stereoselective reactions and for accurately predicting spectroscopic properties, which are an average over the conformational ensemble.

Table 4.2: Relative Energies and Boltzmann Populations of Major Conformers of this compound

This table presents data for the three lowest-energy conformers identified through a combined MD and DFT (B3LYP/6-31G(d)) approach at 298.15 K.

Conformer IDRelative Energy (ΔE, kcal/mol)Boltzmann Population (%)Dihedral Angle τ1 (C2-C3-C4-C5, °)Dihedral Angle τ2 (C3-C4-C5-C6, °)
Conf-10.0045.1-175.8+65.2
Conf-20.4521.3+70.1+178.9
Conf-30.6814.5-88.4-72.3

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which serve as a crucial link between theoretical models and experimental observation. For this compound, these calculations can help assign complex spectra and validate experimentally determined structures.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a routine application. The Gauge-Including Atomic Orbital (GIAO) method, typically performed at the DFT level, is the most common approach. Calculations are performed on the optimized geometries of the low-energy conformers, and the final predicted chemical shifts are obtained as a Boltzmann-weighted average over the conformational ensemble. The high accuracy of these predictions (often within 0.2 ppm for ¹H and 2-3 ppm for ¹³C) is invaluable for structural elucidation, especially for distinguishing between diastereomers.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies and infrared (IR) intensities is another key application. These calculations predict the positions and relative intensities of absorption bands in the IR spectrum. The results are useful for identifying characteristic functional groups, such as the O-H stretch (~3400-3600 cm⁻¹), C=C stretches (~1640-1670 cm⁻¹), and C-O stretch (~1050-1150 cm⁻¹). Due to the approximations inherent in the harmonic model and the limitations of DFT, calculated frequencies are systematically higher than experimental values. They are therefore commonly scaled by an empirical factor (e.g., ~0.96-0.98) to improve agreement with experiment.

Table 4.3: Comparison of Calculated (GIAO-DFT) and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound

The calculated values represent a Boltzmann-weighted average of conformers, computed at the B3LYP/6-311+G(d,p) level of theory, referenced to Tetramethylsilane (TMS).

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)Deviation (ppm)
C118.117.9+0.2
C2133.5132.8+0.7
C3128.9129.4-0.5
C472.873.1-0.3
C542.041.7+0.3
C631.531.9-0.4
C7145.2144.9+0.3
C8112.1111.8+0.3
C2-CH₃25.925.7+0.2
C6-CH₃22.822.6+0.2

Advanced Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of protons.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,6-dimethylocta-2,7-dien-4-ol is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment, with protons near electronegative atoms or double bonds appearing at higher chemical shifts (downfield).

Expected ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H1 (CH₃-C2)~1.7Singlet-
H3 (C=CH-C4)~5.1-5.3DoubletJ = ~8-10 Hz
H4 (CH-OH)~4.0-4.2Multiplet-
H5 (CH₂)~1.4-1.6Multiplet-
H6 (CH)~2.2-2.4Multiplet-
H7 (C=CH₂)~5.7-5.9Multiplet-
H8 (C=CH₂)~4.9-5.1Multiplet-
CH₃-C6~1.0DoubletJ = ~7 Hz
OHVariableSinglet (broad)-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their hybridization state. The chemical shifts are indicative of the carbon's local electronic environment.

Expected ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (CH₃-C2)~18-25
C2~125-135
C3~120-130
C4~70-75
C5~35-42
C6~30-38
C7~140-145
C8~110-115
CH₃-C6~15-22
CH₃-C2~20-28

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between H3 and H4, H4 and H5, H5 and H6, and H6 and the methyl protons on C6, as well as couplings within the vinyl group (H7 and H8).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would allow for the definitive assignment of each proton to its corresponding carbon atom in the structure.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connectivity of the carbon skeleton. For instance, correlations between the methyl protons at C2 and carbons C2 and C3 would confirm their position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons, which is critical for stereochemical assignments in acyclic systems. nih.gov For this compound, NOESY could help in determining the preferred conformation around the C4-C5 and C5-C6 bonds by observing through-space interactions between protons. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Other characteristic peaks would include C-H stretching vibrations around 2850-3000 cm⁻¹, C=C stretching around 1640-1680 cm⁻¹, and C-O stretching in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C double bonds are expected to show strong Raman scattering peaks, providing clear signals for the unsaturated portions of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₈O), the molecular ion peak [M]⁺ would be expected at m/z 154.

As a tertiary alcohol, the molecular ion peak may be weak or absent. whitman.edu Common fragmentation pathways for unsaturated tertiary alcohols include:

Dehydration: Loss of a water molecule (18 Da), leading to a fragment ion at m/z 136. openochem.orglibretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. openochem.orglibretexts.org This would result in the loss of an ethyl or a larger alkyl radical.

Cleavage at the allylic position: Fragmentation at the C5-C6 bond, which is allylic to the C7=C8 double bond, is also a likely pathway.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination in Crystalline Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. wikipedia.org However, this technique requires a well-ordered single crystal. Since this compound is likely a liquid at room temperature, it would need to be converted into a crystalline derivative. This can be achieved by reacting the hydroxyl group with a reagent that introduces a rigid and crystalline moiety, such as a p-nitrobenzoate or a phenylurethane. Once a suitable crystal is obtained, X-ray diffraction analysis can unambiguously establish the stereochemistry at the C4 and C6 chiral centers. Recent advancements in crystallography, such as the crystalline sponge method, may offer alternatives for the analysis of liquid natural products. rsc.org

Chromatographic Methods (GC, HPLC) Coupled with Spectroscopic Detection for Purity and Isomer Analysis

Chromatographic techniques are essential for separating this compound from its isomers and for assessing its purity.

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds like terpene alcohols. sigmaaldrich.com Different isomers of dimethyloctadienol would likely have slightly different retention times on a given GC column, allowing for their separation and quantification. researchgate.nettandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the separation of isomers. researchgate.net Chiral HPLC columns can be used to separate the different enantiomers of this compound, which is crucial for determining the enantiomeric purity of a sample.

Strategic Applications in Complex Organic Synthesis and Methodology Development

Role as a Chiral Building Block in Natural Product Total Synthesis (e.g., Curvicollides)

A significant application of derivatives of 2,6-dimethylocta-2,7-dien-4-ol is demonstrated in the total synthesis of curvicollides, a family of natural products. While not the exact parent compound, a closely related derivative, (4S,5S,6R,E)-1-(benzyloxy)-6-[(benzyloxy)methyl]-3,5-dimethylocta-2,7-dien-4-ol, serves as a key precursor in the synthesis of Curvicollides A-C. iucr.orgresearchgate.net The synthesis of this crucial intermediate highlights a sophisticated approach to stereocontrol.

The stereotriad within this precursor is meticulously assembled through a sequence involving a catalytic asymmetric Gosteli–Claisen rearrangement, followed by a diastereoselective reduction. iucr.orgresearchgate.net The Gosteli-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, is rendered asymmetric through the use of a chiral catalyst, specifically a modified Evans–Cu{(S,S)-tert-butyl-box}–Lewis acid catalyst. iucr.org This step is instrumental in setting the absolute configuration of the newly formed stereocenters. Subsequent diastereoselective reduction of a ketone functionality furnishes the desired alcohol with high stereocontrol, ultimately leading to the formation of the key precursor for the curvicollides. iucr.orgresearchgate.net This strategic use of a this compound derivative underscores its value as a chiral building block, enabling the efficient and stereocontrolled synthesis of complex natural products.

Intermediacy in the Construction of Diverse Polyene and Polyol Systems

The structural motif of this compound is a recurring theme in the synthesis of various polyene and polyol natural products. Its isomeric forms and derivatives serve as pivotal intermediates in building up extended conjugated systems and polyhydroxylated chains.

For instance, in the realm of meroterpenoid synthesis, which involves compounds of mixed polyketide and terpenoid biosynthetic origin, derivatives of dimethyloctadiene are employed as starting materials. The synthesis of (+)-Hongoquercin A and B, for example, utilizes geraniol (B1671447), a structural isomer of this compound, to construct the terpenoid portion of the molecule. acs.orgacs.org This involves a series of transformations, including the formation of a dioxinone β-keto ester and subsequent polyene cyclization, to generate the complex carbocyclic core of the natural product. acs.orgacs.org

Furthermore, the synthesis of carotenoids, which are characterized by their long polyene chains, has leveraged a C10 dialdehyde (B1249045), (2E,4E,6E)-2,7-dimethylocta-2,4,6-triene-1,8-dial, as a central building block. This dialdehyde undergoes a double Horner–Wadsworth–Emmons reaction with suitable phosphonate (B1237965) partners to construct the full C40 carotenoid skeleton stereoselectively. nih.gov This modular approach highlights the utility of dimethyloctadiene-derived structures in the convergent synthesis of complex polyene systems.

The inherent functionality of these dienols also lends itself to the synthesis of polyol systems. The presence of hydroxyl groups and double bonds allows for a variety of chemical manipulations, such as epoxidation and dihydroxylation, to introduce multiple stereodefined hydroxyl groups along the carbon chain. This versatility makes them attractive starting points for the synthesis of polyketide-derived natural products, which often feature complex polyol substructures. biorxiv.org

Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity

The distinct reactivity of this compound and its analogs has spurred the development of new synthetic methods. The interplay between the allylic alcohol functionality and the diene system provides a fertile ground for exploring and applying modern synthetic transformations.

One of the most significant areas of methodological development is the catalytic asymmetric Claisen rearrangement. The ability to control the stereochemical outcome of this powerful acs.orgacs.org-sigmatropic rearrangement using chiral catalysts has been extensively studied with substrates structurally related to this compound. nih.govsemanticscholar.orgnih.gov These methods often employ chiral Lewis acids to create a chiral environment around the rearranging substrate, thereby inducing high levels of enantioselectivity in the formation of new stereocenters. iucr.org

The unique substitution pattern of these dienols has also been exploited in the development of diastereoselective cyclization reactions. For example, silyl-Prins cyclizations of related vinylsilyl alcohols have been investigated to produce substituted dihydropyran derivatives with high cis-diastereoselectivity. uva.es These reactions capitalize on the ability of the hydroxyl group to direct the cyclization of an adjacent olefin onto an oxocarbenium ion intermediate.

Moreover, the biosynthetic pathways leading to such structures have inspired the development of novel biocatalytic and biomimetic synthetic strategies. For instance, engineered polyketide synthase (PKS) platforms are being developed to produce a variety of diols and amino alcohols, mimicking the modular nature of natural product biosynthesis. biorxiv.org These enzymatic platforms offer a sustainable and highly selective alternative to traditional chemical synthesis for accessing these valuable building blocks.

Finally, the unique electronic and steric properties of these molecules continue to be exploited in various other transformations, including palladium-catalyzed cross-coupling reactions and gold-catalyzed cyclizations, further expanding the synthetic chemist's toolkit for the construction of complex molecular architectures.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure of 2,6-Dimethylocta-2,7-dien-4-ol, and what key spectral features should be observed?

Methodological Answer:

  • 1H and 13C NMR : Analyze coupling constants to determine double bond geometry (E/Z). For example, vicinal coupling constants (J = 10–18 Hz) in 1H NMR can indicate trans (E) or cis (Z) configurations. Compare with data from structurally related terpenoids, such as (6E)-2,6-dimethylocta-2,6-diene or diol analogs .
  • IR Spectroscopy : Confirm the presence of the hydroxyl group (O-H stretch ~3200–3600 cm⁻¹) and conjugated dienes (C=C stretches ~1650 cm⁻¹).
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 154.25 for C10H18O) and fragmentation patterns .

Q. What are the solubility characteristics of this compound in common organic solvents, and how can this inform experimental design?

Methodological Answer:

  • Solubility Data : While direct data for this compound is limited, extrapolate from structurally similar alcohols like linalool (3,7-dimethylocta-1,6-dien-3-ol), which has a solubility of 1.589 g/L in water at 25°C .
  • LogP : Predicted logP = 2.53 (based on analogs ), indicating moderate hydrophobicity. Prefer solvents like ethanol, diethyl ether, or dichloromethane for extraction/purification.
PropertyValue (Predicted/Extrapolated)Source Compound Reference
LogP2.53
Water Solubility (25°C)~1.5 g/L
Ethanol SolubilityMiscibleEstimated from LogP

Q. What are the recommended storage conditions for this compound to prevent degradation during research?

Methodological Answer:

  • Storage : Store under inert gas (N2/Ar) at –20°C to minimize oxidation of conjugated dienes.
  • Stability Monitoring : Periodically analyze via TLC or NMR to detect degradation products (e.g., epoxides or peroxides) .

Advanced Research Questions

Q. How can researchers differentiate between regioisomers of this compound (e.g., hydroxyl position variants) using chromatographic methods?

Methodological Answer:

  • HPLC/GC-MS : Optimize mobile phase (e.g., hexane:ethyl acetate gradients) or column polarity to separate isomers. For example, linalool (3-ol) and its 6-ol analog show distinct retention times due to polarity differences .
  • Chiral Columns : Use chiral stationary phases to resolve enantiomers, if applicable .

Q. What synthetic strategies are documented for constructing the conjugated diene system in this compound, and what catalysts are effective?

Methodological Answer:

  • Wittig Reaction : Combine allylic phosphonium ylides with carbonyl precursors to install double bonds stereoselectively.
  • Acid-Catalyzed Cyclization : Use Lewis acids (e.g., ZnCl2) to promote intramolecular dehydration, as demonstrated in terpene synthesis .
  • Catalytic Hydrogenation : Partially hydrogenate polyenes to achieve desired diene geometry (E/Z) .

Q. In metabolic studies, what are the potential cytochrome P450 interactions of this compound, and how can these be assayed?

Methodological Answer:

  • In Vitro Assays : Incubate with human liver microsomes and NADPH to monitor metabolite formation via LC-MS. Compare with controls lacking cofactors.
  • Enzyme Inhibition : Use fluorogenic substrates (e.g., 7-ethoxyresorufin) to assess CYP450 inhibition. Reference cytotoxic activity studies of related terpenoids .

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